Trifluralin

Descripción

Propiedades

IUPAC Name |

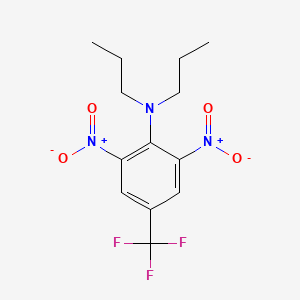

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDSQXJSNMTJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021395 | |

| Record name | Trifluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49 °C. Used as a selective pre-emergence herbicide., Yellow-orange solid; [Hawley] Odorless; [HSDB], ODOURLESS ORANGE CRYSTALS. | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), BP: 139-140 °C at 4.2 mm Hg, at 0.5kPa: 139-140 °C | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 185 °F (NTP, 1992), Flash Point > 185 °F, 151 °C (closed cup); 153 °C (tech, open cup), 100 °C c.c. | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C, Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone, Slightly soluble in water (0.0024 g/100 mL), In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9, Solubility in water, mg/l at 20 °C: 0.2 (very poor) | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.294 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.36 at 22 °C, Density (at 22 °C): 1.36 g/cm³ | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000199 mmHg at 85.1 °F (NTP, 1992), 0.0000458 [mmHg], 4.58X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01 | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, YELLOW-ORANGE PRISMS, Orange crystalline solid | |

CAS No. |

1582-09-8 | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001582098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BX46QL7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

115 to 117 °F (NTP, 1992), 42 °C, MP: 48.5-49 °C (technical >95%), 49 °C | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Molecular Interaction Between Trifluralin and Tubulin Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluralin, a dinitroaniline herbicide, exerts its biological activity through direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to an arrest of cell division and subsequent cell death. This technical guide provides a comprehensive overview of the molecular interactions between this compound and tubulin subunits, focusing on the mechanism of action, binding characteristics, and the molecular basis of resistance. While direct quantitative binding affinities and inhibition constants for this compound are not extensively reported in publicly available literature, this guide details the established experimental protocols to determine these crucial parameters. The provided experimental workflows and logical diagrams serve as a roadmap for researchers investigating this interaction for herbicidal or therapeutic purposes.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, including chromosome segregation during mitosis, cell structure maintenance, and intracellular transport.[3][4]

This compound binds directly to tubulin subunits, and evidence strongly suggests that its primary target is the α-tubulin subunit .[5] This binding event is thought to induce a conformational change in the tubulin dimer, creating a "misshapen" complex. When this this compound-tubulin complex incorporates into a growing microtubule, it physically blocks the addition of subsequent tubulin dimers, effectively capping the growing end and halting further polymerization. Furthermore, this compound can also promote the depolymerization of existing microtubules. The disruption of microtubule formation and stability leads to the failure of spindle apparatus formation during mitosis, resulting in an arrest of the cell cycle and ultimately, cell death.

Quantitative Data on this compound-Tubulin Interaction

A thorough review of the scientific literature reveals a notable lack of specific quantitative data for the binding of this compound to tubulin. While qualitative studies have demonstrated binding, key quantitative parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for tubulin polymerization, and the inhibitory constant (Ki) have not been consistently reported for this compound with purified plant or mammalian tubulin.

One study utilized [14C]-labeled this compound at a concentration of 5.8 µM to demonstrate significant and reproducible binding to tubulin isolated from the flagella of the alga Chlamydomonas eugametos. However, this study did not determine a Kd value. The absence of this data highlights a significant knowledge gap and a key area for future research.

| Parameter | Value | Species/System | Citation |

| Binding Affinity (Kd) | Not Reported | - | - |

| IC50 (Tubulin Polymerization) | Not Reported | - | - |

| Inhibitory Constant (Ki) | Not Reported | - | - |

Table 1: Summary of Quantitative Data for this compound-Tubulin Interaction. The lack of available data underscores the need for further quantitative biochemical and biophysical characterization.

Experimental Protocols

To address the gap in quantitative data, the following established experimental protocols can be employed to characterize the molecular interaction between this compound and tubulin subunits.

Recombinant Tubulin Expression and Purification

The production of highly pure and functional recombinant tubulin is a prerequisite for detailed biophysical and biochemical assays. Plant or other relevant species-specific tubulin genes can be expressed in systems such as insect cells (Spodoptera frugiperda, Sf9) or E. coli.

Detailed Methodology:

-

Gene Cloning: Clone the codon-optimized full-length cDNAs of the desired α- and β-tubulin isotypes into a suitable expression vector (e.g., pFastBac for baculovirus expression in insect cells).

-

Expression:

-

Insect Cells: Generate recombinant baculovirus and infect Sf9 or High Five™ cells. Harvest cells 48-72 hours post-infection.

-

E. coli: Co-express α- and β-tubulin chains. Optimize expression conditions (temperature, induction time, and inducer concentration).

-

-

Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM MES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 0.1 mM GTP, protease inhibitors) and lyse by sonication or high-pressure homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to remove cell debris and aggregates.

-

Affinity Chromatography:

-

Utilize a TOG (Tumor Overexpressed Gene) affinity column. The TOG domains of proteins like yeast Stu2 bind specifically to functional tubulin heterodimers.

-

Load the clarified lysate onto the equilibrated TOG column.

-

Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound tubulin using a high-salt buffer or a buffer containing a competing peptide.

-

-

Ion Exchange Chromatography: As a polishing step, perform ion-exchange chromatography (e.g., using a Mono Q column) to separate tubulin from any remaining contaminants.

-

Concentration and Storage: Concentrate the purified tubulin using ultrafiltration and store in a suitable buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) with GTP at -80°C.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules. The increase in turbidity (light scattering) as tubulin polymerizes is monitored spectrophotometrically.

Detailed Methodology:

-

Reagent Preparation:

-

Thaw purified tubulin on ice to a final concentration of 1-3 mg/mL in polymerization buffer (e.g., BRB80 with 1 mM GTP and 10% glycerol).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., Nocodazole) and a positive control for stabilization (e.g., Paclitaxel).

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis:

-

Plot absorbance versus time for each concentration of this compound.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Detailed Methodology:

-

Sample Preparation:

-

Dialyze purified tubulin and this compound extensively against the same buffer (e.g., 25 mM PIPES pH 6.8, 100 mM KCl, 1 mM MgCl₂, 0.1 mM GTP) to minimize buffer mismatch effects.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the tubulin solution (typically in the µM range) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 10-20 fold higher concentration than tubulin) into the injection syringe.

-

Perform a series of injections of this compound into the tubulin solution at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

The heat change upon each injection is measured.

-

Integrate the heat pulses and subtract the heat of dilution (determined from a control experiment injecting this compound into buffer).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Computational Docking

Molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound to the tubulin structure.

Detailed Methodology:

-

Protein and Ligand Preparation:

-

Obtain a high-resolution crystal structure of the tubulin heterodimer (preferably from a plant or relevant species) from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

-

-

Docking Simulation:

-

Define the binding site on the α-tubulin subunit based on existing literature and resistance mutation data.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock this compound into the defined binding site.

-

Generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and tubulin residues.

-

Compare the predicted binding mode with experimental data from resistance studies to validate the model.

-

Visualizations

Logical Relationship of this compound's Mechanism of Action

Caption: Mechanism of this compound-induced microtubule disruption.

Experimental Workflow for Characterizing this compound-Tubulin Interaction

Caption: Workflow for quantitative analysis of this compound-tubulin interaction.

Molecular Basis of this compound Resistance

Caption: Target-site resistance to this compound via α-tubulin mutation.

Conclusion

The interaction between this compound and α-tubulin is a well-established mechanism for its herbicidal activity. However, a significant gap exists in the quantitative understanding of this interaction. The experimental protocols detailed in this guide provide a clear path for researchers to determine the binding affinity, inhibitory constants, and thermodynamic profile of this compound's interaction with tubulin. Such data are critical for the rational design of novel herbicides with improved efficacy and for exploring the potential of this compound and its analogs in other therapeutic areas, such as anti-parasitic drug development. The provided diagrams offer a clear conceptual framework for understanding the mechanism of action, experimental design, and the development of resistance.

References

Trifluralin's Impact on Plant Cell Division and Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluralin, a dinitroaniline herbicide, serves as a potent disruptor of plant cell division by targeting the fundamental components of the cytoskeleton. Its primary mechanism of action involves the inhibition of microtubule polymerization, which is critical for the formation and function of the mitotic spindle. This guide provides an in-depth technical overview of the molecular interactions, cellular consequences, and experimental methodologies used to study the effects of this compound on plant mitosis. Quantitative data are summarized, and detailed protocols for key assays are provided, alongside visualizations of the signaling pathway, experimental workflow, and logical relationships to facilitate a comprehensive understanding of this compound's antimitotic activity in plants.

Introduction

This compound (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide widely used in agriculture to control annual grasses and broadleaf weeds.[1] Its efficacy lies in its ability to inhibit root and shoot development in germinating seeds.[1][2] At the cellular level, this compound disrupts mitosis, the process of nuclear division, by interfering with microtubule dynamics.[3][4] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in cell structure, intracellular transport, and the segregation of chromosomes during cell division. This document elucidates the molecular mechanism of this compound's interaction with tubulin and the subsequent effects on plant cell mitosis.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary molecular target of this compound in plant cells is the tubulin protein, specifically the α-tubulin subunit. This compound binds to free tubulin heterodimers, preventing their polymerization into microtubules. This binding is thought to occur at a site distinct from that of other microtubule-targeting agents like colchicine. The incorporation of this compound-bound tubulin into a growing microtubule chain effectively caps the polymer, halting further elongation and leading to a net depolymerization of existing microtubules. The absence of a functional microtubule network has profound consequences for dividing cells.

Signaling Pathway of this compound's Action

Caption: Molecular pathway of this compound's inhibitory action on mitosis.

Cytological Effects on Plant Cells

The disruption of microtubule polymerization by this compound leads to a cascade of observable cytological effects in plant meristematic tissues, particularly in root tips.

-

Mitotic Arrest: The most prominent effect is the arrest of mitosis at the prometaphase stage. Without a functional mitotic spindle, chromosomes cannot align at the metaphase plate or segregate to opposite poles. This leads to an accumulation of cells with condensed, scattered chromosomes.

-

Formation of Multinucleated Cells: Following mitotic arrest, the nuclear envelope can reform around disorganized chromosome groups, resulting in the formation of large, polyploid, and often multinucleated cells.

-

Abnormal Cell Plate Formation: The phragmoplast, a microtubule structure essential for cell plate formation during cytokinesis, is also disrupted, leading to incomplete or absent cell walls between daughter nuclei.

-

Root Swelling: The inhibition of cell division and elongation, coupled with continued cell expansion in other dimensions, results in the characteristic swelling and stunting of root tips, a macroscopic symptom of this compound toxicity.

Quantitative Data

The following tables summarize quantitative data regarding the efficacy and effects of this compound from various studies.

Table 1: Effective Concentrations of this compound on Plant Systems

| Plant Species | Effect Measured | Concentration | Reference |

| Amaranthus palmeri (Susceptible) | EC50 (Root Length Reduction) | 0.39 µM | |

| Amaranthus palmeri (Resistant) | EC50 (Root Length Reduction) | 1.02 µM | |

| Hordeum vulgare | Root Growth Inhibition | 1 µg/ml | |

| Triticum aestivum | Improved Chromosome Doubling | 1 µM and 3 µM (48h) | |

| Chlamydomonas eugametos | Binding to Flagellar Tubulin | 5.8 µM |

Table 2: Impact of this compound on Mitotic Index

| Plant Species | Treatment Concentration | Observation | Reference |

| Allium cepa | Various | Inhibition of mitotic index | |

| Hordeum vulgare | 1 µg/ml | Suppression of mitotic activity | |

| Allium cepa | Not specified | Decrease in anaphase and telophase figures |

Table 3: Resistance to this compound

| Plant Species | Resistance Mechanism | Fold Resistance | Reference |

| Lolium rigidum | Arg-243-Met/Lys mutation in α-tubulin | 4- to 8-fold | |

| Amaranthus palmeri | Not specified (requires 2.6x more this compound) | ~2.6-fold |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization can be monitored by an increase in turbidity (light scattering) or fluorescence.

Materials:

-

Purified plant tubulin (can be isolated using TOG affinity chromatography)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (clear for turbidity, black for fluorescence)

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm)

Procedure:

-

Tubulin Preparation: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.

-

Reaction Mixture Preparation (on ice): For each reaction, prepare a tubulin polymerization mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Add the reconstituted tubulin to this mix.

-

Compound Addition: Pipette serial dilutions of this compound (and a vehicle control, e.g., DMSO) into the wells of a pre-warmed 37°C microplate.

-

Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm or fluorescence intensity every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance/fluorescence versus time. The rate of polymerization is determined from the slope of the initial linear portion of the curve. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Immunofluorescence Microscopy of Microtubules in Root Tips

This method allows for the visualization of microtubule organization in plant cells treated with this compound.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, Allium cepa)

-

This compound treatment solution

-

Fixative solution (e.g., 4% paraformaldehyde in PEMT buffer)

-

Cell wall digesting enzyme solution (e.g., cellulase, pectolyase)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with BSA)

-

Primary antibody (e.g., anti-α-tubulin monoclonal antibody)

-

Secondary antibody (e.g., fluorescently-labeled anti-mouse IgG)

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides (poly-L-lysine coated)

-

Confocal laser scanning microscope

Procedure:

-

Plant Treatment: Germinate seeds and treat seedlings with various concentrations of this compound for a specified duration.

-

Fixation: Fix root tips in 4% paraformaldehyde in PEMT buffer for 1 hour at room temperature.

-

Washing: Wash the root tips three times for 10 minutes each in PEMT buffer.

-

Cell Wall Digestion: Incubate the root tips in a cell wall digesting enzyme solution to allow for antibody penetration. The duration and enzyme concentration will need to be optimized for the specific plant species.

-

Permeabilization: Permeabilize the cells with PBS containing Triton X-100.

-

Blocking: Block non-specific antibody binding by incubating in PBS with 3% BSA.

-

Primary Antibody Incubation: Incubate the root tips with the primary anti-α-tubulin antibody overnight at 4°C.

-

Washing: Wash extensively with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

DNA Staining: Counterstain with DAPI to visualize nuclei.

-

Mounting: Mount the root tips on a microscope slide with antifade mounting medium.

-

Imaging: Observe the microtubule structures using a confocal laser scanning microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

This compound-treated and control plant root tips

-

Chopping buffer (e.g., Galbraith's buffer)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Nylon filter (e.g., 50 µm)

-

Flow cytometer

Procedure:

-

Sample Preparation: Excise 10-20 root tips from both treated and control seedlings.

-

Nuclei Isolation: Place the root tips in a petri dish with 1 mL of ice-cold chopping buffer and chop them finely with a new razor blade for 1-2 minutes to release the nuclei.

-

Filtration: Pass the nuclear suspension through a nylon filter to remove large debris.

-

Staining: Add the PI/RNase A staining solution to the filtered suspension and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

-

Data Analysis: Generate DNA content histograms. The first peak represents G1 phase cells (2C DNA content), and the second peak represents G2/M phase cells (4C DNA content). Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.

Visualizations of Workflows and Relationships

Experimental Workflow for Studying this compound's Effects

Caption: Workflow for investigating this compound's antimitotic effects.

Logical Relationship of this compound's Effects

Caption: Logical cascade of events following this compound exposure in plants.

Conclusion

This compound's potent herbicidal activity is a direct consequence of its targeted disruption of microtubule dynamics, a fundamental process in plant cell division. By binding to α-tubulin and inhibiting microtubule polymerization, this compound effectively halts mitosis, leading to a range of cytological abnormalities and ultimately, the death of the seedling. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate details of this compound's mechanism of action and to explore the potential for developing novel compounds that target the plant cytoskeleton for agricultural or therapeutic purposes. A thorough understanding of these processes is crucial for managing herbicide resistance and for the rational design of new antimitotic agents.

References

- 1. This compound Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]

- 2. Understanding Resistance Mechanisms to this compound in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Mitosis | Weed Science | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways of Trifluralin Degradation in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the degradation of Trifluralin, a dinitroaniline herbicide, in the soil environment. The document outlines the key aerobic and anaerobic degradation pathways, identifies known metabolites, and presents quantitative data on degradation kinetics. Furthermore, it details the experimental protocols employed for the analysis of this compound and its degradation products in soil matrices.

Introduction

This compound (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide that has been used in agriculture since the 1960s.[1] Its persistence in soil is a subject of environmental concern, prompting extensive research into its degradation pathways. The dissipation of this compound from soil is a complex process involving both abiotic factors, such as photolysis and volatilization, and biotic transformations mediated by soil microorganisms.[1][2] Microbial degradation is considered the primary mechanism for the breakdown of this herbicide in the soil incorporation zone.[3] This guide focuses on these biochemical pathways, providing the detailed information necessary for researchers in environmental science and drug development who may be studying xenobiotic metabolism.

Biochemical Degradation Pathways

The microbial degradation of this compound in soil proceeds through two main pathways, dictated by the availability of oxygen: aerobic and anaerobic. Both pathways involve a series of enzymatic reactions, primarily targeting the N-propyl groups and the nitro functional groups of the molecule. A seminal study by Golab et al. (1979) identified up to 28 degradation products in soil, forming the basis of our current understanding of these complex pathways.[1]

Aerobic Degradation

Under aerobic conditions, the degradation of this compound is initiated by the sequential removal of the two N-propyl groups (dealkylation), followed by the reduction of the nitro groups. Other reactions, including hydrolysis, cyclization, and condensation, also contribute to the formation of a diverse array of metabolites.

The initial dealkylation steps lead to the formation of α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine (TR-2) and subsequently α,α,α-trifluoro-2,6-dinitro-p-toluidine (TR-3). This is followed by the partial reduction of one or both nitro groups. For instance, TR-2 can be reduced to form α,α,α-trifluoro-5-nitro-N⁴-propyl-toluene-3,4-diamine (TR-5).

Further transformations can lead to the formation of more complex structures. Cyclization reactions can result in the formation of benzimidazole derivatives, such as 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-benzimidazole (TR-13) and 2-ethyl-7-nitro-5-(trifluoromethyl)-benzimidazole (TR-15). Additionally, condensation reactions between partially reduced intermediates can form azoxy and azo compounds, such as TR-28, TR-29, TR-31, and TR-32.

Anaerobic Degradation

In anaerobic or water-logged soils, the degradation of this compound is generally faster than in aerobic conditions. The primary initial step under anaerobic conditions is the reduction of the nitro groups, followed by dealkylation.

The reduction of one nitro group of this compound leads to the formation of TR-4 (α,α,α-trifluoro-N⁴,N⁴-dipropyl-5-nitrotoluene-3,4-diamine). This can be followed by the reduction of the second nitro group to form diamino derivatives like TR-7. Dealkylation of these reduced intermediates also occurs, leading to compounds such as TR-9. Cyclization reactions can also take place, forming benzimidazole derivatives like TR-13 and TR-14. The formation of α,α,α-trifluorotoluene-3,4,5-triamine has been identified as a key step in the formation of soil-bound residues.

Key Enzymes in this compound Degradation

While the complete enzymatic machinery for this compound degradation is not fully elucidated, some key enzymes have been identified.

-

Nitroreductases: These enzymes are crucial for the reduction of the nitro groups, a key step in both aerobic and anaerobic pathways. A pendimethalin nitroreductase (PNR) from Bacillus subtilis Y3 has been shown to catalyze the nitroreduction of this compound.

-

Dealkylation Enzymes: The enzymes responsible for the N-dealkylation of this compound in soil microorganisms have not been definitively identified. However, in other organisms, cytochrome P450 monooxygenases are known to catalyze the N-dealkylation of various xenobiotics, including some herbicides. It is plausible that similar enzymes are involved in the microbial degradation of this compound.

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is influenced by several factors, including soil type, temperature, moisture, and the microbial population. The following table summarizes quantitative data from various studies.

| Soil Type | Condition | Temperature (°C) | Moisture | Initial Concentration | Degradation Metric | Value | Reference |

| Clay Loam | Aerobic | 30 | 70% Field Capacity | Not Specified | Half-life | 5.80 days | |

| Clay Loam | Aerobic | 20 | Not Specified | Not Specified | Half-life | ~11.6 days | |

| Clay Loam | Aerobic | 10 | Not Specified | Not Specified | Half-life | ~23.2 days | |

| Cecil Loamy Sand | Aerobic | Not Specified | Not Specified | 1 ppmw | % Degraded after 4 months | 83% | |

| Cecil Loamy Sand | Anaerobic | Not Specified | Not Specified | 1 ppmw | % Degraded after 4 months | 78% | |

| Silty Loam | Greenhouse | Not Specified | Not Specified | 1,260 g/ha | Half-life | 15 days | |

| Silty Loam | Greenhouse | Not Specified | Not Specified | 12,600 g/ha | Half-life | 23 days | |

| Silty Loam | Greenhouse | Not Specified | Not Specified | 126,000 g/ha | Half-life | 21 days | |

| Mineral Salts Medium | Klebsiella sp. | 28 | Liquid Culture | 50 mg/L | % Degraded after 30 days | 24.6% | |

| Mineral Salts Medium | Bacillus sp. (strain 1) | 28 | Liquid Culture | 50 mg/L | % Degraded after 30 days | 25.0% | |

| Mineral Salts Medium | Herbaspirillum sp. | 28 | Liquid Culture | 50 mg/L | % Degraded after 30 days | 16.4% |

Experimental Protocols

The study of this compound degradation requires robust experimental methodologies for the extraction and quantification of the parent compound and its metabolites from complex soil matrices.

Soil Microcosm Incubation

-

Soil Preparation: Collect soil samples from the desired location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Herbicide Application: Treat a known mass of soil with a standard solution of this compound to achieve the desired concentration. The solvent is typically allowed to evaporate before incubation.

-

Incubation Conditions: Place the treated soil in incubation vessels (microcosms). Adjust the moisture content to a specific percentage of the soil's water holding capacity. For anaerobic studies, the soil is typically flooded with water.

-

Temperature and Light: Incubate the microcosms at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Collect soil samples at predetermined time intervals for analysis.

Extraction of this compound and Metabolites from Soil

Several methods can be employed for the extraction of this compound and its metabolites from soil.

-

Accelerated Solvent Extraction (ASE):

-

Pack a 10 g soil sample into a stainless steel extraction cell.

-

Extract with 70% aqueous acetonitrile at elevated temperature and pressure.

-

Purge the extract with nitrogen gas into a collection vial.

-

-

Liquid Vortex Extraction:

-

Shake a soil sample with a suitable solvent (e.g., acetonitrile/water) in a sealed container.

-

Centrifuge or allow the solid particles to settle.

-

Collect an aliquot of the supernatant for analysis.

-

-

Automated Soxhlet (Soxtec) Extraction:

-

Place a soil sample in a thimble.

-

Extract with an appropriate solvent (e.g., acetone/hexane mixture) using an automated Soxhlet apparatus.

-

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Filter the soil extract through a syringe filter (e.g., 0.45 µm).

-

Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water.

-

Detection: A UV detector is commonly used for quantification.

-

-

Gas Chromatography (GC):

-

Sample Preparation: The extract may require a cleanup step using solid-phase extraction (SPE) and concentration.

-

Chromatographic Conditions: A capillary column (e.g., DB-5) is suitable.

-

Detection: An electron capture detector (ECD) is highly sensitive to the halogenated structure of this compound.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Filter the soil extract.

-

Chromatographic Conditions: Similar to HPLC.

-

Mass Spectrometry: An ion-trap or triple quadrupole mass spectrometer can be used for the identification and confirmation of metabolites based on their precursor and product ions.

-

Conclusion

The biochemical degradation of this compound in soil is a multifaceted process driven by microbial activity. The degradation pathways differ significantly under aerobic and anaerobic conditions, leading to a wide range of metabolites through dealkylation, nitroreduction, cyclization, and condensation reactions. While significant progress has been made in identifying these pathways and the factors influencing degradation rates, further research is needed to fully characterize the enzymes involved, particularly those responsible for dealkylation. The methodologies outlined in this guide provide a robust framework for conducting further research in this area, which is critical for assessing the environmental fate of this compound and for the broader field of xenobiotic metabolism.

References

An In-Depth Technical Guide to the Identification of Trifluralin Degradation Products in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of Trifluralin degradation products in aquatic environments. This compound, a dinitroaniline herbicide, undergoes transformation in aquatic systems primarily through photodegradation and microbial degradation, leading to a variety of breakdown products. Understanding the identity and fate of these products is crucial for assessing the environmental impact of this compound.

This compound and its Environmental Fate in Aquatic Systems

This compound (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds. Despite its effectiveness, concerns exist regarding its persistence and ecotoxicity, particularly in aquatic ecosystems.[1][2] this compound has low water solubility and a high affinity for soil and sediment.[3][4] Its dissipation in aquatic environments is governed by several processes, including photodecomposition, volatilization, and biodegradation. While hydrolysis is not a significant degradation pathway, photodegradation in water can be rapid, with half-lives ranging from hours to days. In water-sediment systems, this compound's half-life in water is typically 1-2 days, while in sediment it ranges from 7-15 days.

Primary Degradation Pathways

The degradation of this compound in aquatic systems proceeds through two primary pathways: photodegradation and microbial degradation. These pathways involve a series of reactions including dealkylation, reduction of the nitro groups, and cyclization.

Photodegradation

This compound is susceptible to photodegradation by ultraviolet (UV) light. This process can lead to the formation of a complex array of photoproducts. The primary photochemical reactions include dealkylation of the N-propyl groups, reduction of one or both nitro groups, and cyclization to form benzimidazole derivatives. Two significant photolysis products are TR-6 and TR-15.

Microbial Degradation

Microorganisms in water and sediment play a crucial role in the breakdown of this compound. Both aerobic and anaerobic degradation pathways have been identified. Under aerobic conditions, dealkylation is often the initial step, followed by nitroreduction. Anaerobic degradation, which is generally faster than aerobic degradation, primarily involves the reduction of the nitro groups. Several bacterial and fungal species have been identified as capable of degrading this compound, including species of Bacillus, Klebsiella, Herbaspirillum, and Pseudomonas.

Identified Degradation Products of this compound

A number of degradation products of this compound have been identified in various environmental matrices. The following table summarizes some of the major degradation products found in aquatic systems.

| Product Code | Chemical Name | Chemical Structure | Molecular Formula | Molecular Weight | Formation Pathway(s) |

| This compound | α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine |

| C₁₃H₁₆F₃N₃O₄ | 335.28 | - |

| TR-2 | N-propyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | C₁₀H₁₀F₃N₃O₄ | 293.20 | Photodegradation, Microbial Degradation | |

| TR-4 | α,α,α-Trifluoro-N⁴,N⁴-dipropyl-5-nitrotoluene-3,4-diamine | C₁₃H₁₈F₃N₃O₂ | 305.30 | Microbial Degradation | |

| TR-5 | α,α,α-Trifluoro-5-nitrotoluene-3,4-diamine | C₇H₆F₃N₃O₂ | 221.14 | Microbial Degradation | |

| TR-6 | α,α,α-Trifluoro-5-nitrotoluene-3,4-diamine | C₇H₆F₃N₃O₂ | 221.14 | Photodegradation | |

| TR-7 | 4-(di-n-propylamino)-3,5-dinitrobenzoic acid | C₁₃H₁₅N₃O₆ | 325.28 | Microbial Degradation | |

| TR-13 | 2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole | C₁₃H₁₄F₃N₃O₂ | 313.27 | Photodegradation, Microbial Degradation | |

| TR-14 | 2-Ethyl-1-propyl-5-(trifluoromethyl)-1H-benzimidazole | C₁₃H₁₅F₃N₂ | 268.27 | Microbial Degradation | |

| TR-15 | 2-Ethyl-7-nitro-5-(trifluoromethyl)benzimidazole | C₁₀H₈F₃N₃O₂ | 259.19 | Photodegradation | |

| TR-22 | 3,5-Dinitro-4-(propylamino)benzoic acid | C₁₀H₉N₃O₆ | 267.19 | Microbial Degradation | |

| TR-28 | 2,2'-Diazene-1,2-diylbis[6-nitro-N-propyl-4-(trifluoromethyl)aniline] | C₂₆H₂₈F₆N₆O₄ | 614.53 | Microbial Degradation |

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound and its degradation products in aquatic samples typically involve sample extraction, cleanup, and instrumental analysis.

Sample Preparation

4.1.1. Water Samples: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Filter water samples (e.g., 1 L) to remove suspended solids. Acidify the sample to a pH below 2 with sulfuric acid.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Analyte Elution: Elute the retained analytes from the cartridge using an appropriate solvent, such as acetone or a mixture of acetone and n-hexane.

-

Concentration: Evaporate the eluate to a small volume or to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

4.1.2. Sediment and Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Extraction: Homogenize the sediment or soil sample. Extract a subsample (e.g., 10-15 g) with acetonitrile. For samples with low moisture content, add water before extraction.

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrates) to the acetonitrile extract to induce phase separation.

-

Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant before instrumental analysis.

Instrumental Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)

GC-MS is a widely used technique for the analysis of this compound and its less polar degradation products.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a VF-5ms (30m × 0.25mm i.d., 0.25µm film thickness), is commonly used.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A temperature gradient is typically employed to separate the analytes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknowns. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suitable for the analysis of more polar and thermally labile degradation products.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.

-

MRM Transitions: Specific precursor and product ions are selected for each analyte to ensure accurate identification and quantification.

-

Quantitative Data Summary

The following tables summarize available quantitative data on the degradation of this compound and the formation of its degradation products in aquatic systems.

Table 1: Half-life of this compound in Aquatic Systems

| Matrix | Condition | Half-life (DT₅₀) | Reference(s) |

| Water (Water/Sediment System) | Aerobic | 1-2 days | |

| Sediment (Water/Sediment System) | Aerobic | 7-15 days | |

| Natural Water | Photodegradation | 1.1 hours | |

| Sterile Aqueous Buffer (pH 7) | Photodegradation | 7 hours | |

| Natural Waters | Photodegradation | 12-29 hours |

Table 2: Formation of this compound Degradation Products

| Product | Condition | Maximum Formation (% of Applied Radioactivity) | Reference(s) |

| TR-6 | Photodegradation in sterile aqueous buffer | up to 50% | |

| TR-15 | Photodegradation in sterile aqueous buffer | up to 32% |

Visualization of Pathways and Workflows

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound in aquatic systems.

Caption: Generalized degradation pathways of this compound in aquatic systems.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the analysis of this compound degradation products.

Caption: General experimental workflow for this compound degradation product analysis.

Conclusion

The identification and quantification of this compound degradation products in aquatic systems are essential for a thorough environmental risk assessment. The primary degradation pathways, photodegradation and microbial degradation, result in a diverse range of transformation products. This guide has provided an overview of these products, detailed experimental protocols for their analysis using modern analytical techniques, and a summary of available quantitative data. The use of robust analytical methods, such as GC-MS/MS and LC-MS/MS, coupled with appropriate sample preparation techniques, is critical for accurate and reliable results. Further research is needed to fully elucidate the complete degradation pathways and to obtain more comprehensive quantitative data on the fate of all major degradation products in various aquatic environments.

References

Environmental Fate and Transport of Trifluralin and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence dinitroaniline herbicide that has been in agricultural use since 1963.[1] It is primarily used to control annual grasses and broadleaf weeds in a variety of crops.[2] Due to its widespread application, understanding the environmental fate and transport of this compound and its metabolites is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior in the environment, with a focus on its degradation pathways, mobility, and bioaccumulation potential. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. It is characterized by low water solubility and a high octanol-water partition coefficient (Log K_ow_), indicating its lipophilic nature and tendency to associate with organic matter in soil and sediment.[1] this compound is also relatively volatile, which can be a significant route of dissipation from soil surfaces.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [3] |

| Molar Mass | 335.28 g/mol | |

| Water Solubility | <1 mg/L at 27 °C | |

| Vapor Pressure | 1.37 x 10⁻² Pa at 25 °C | |

| Log K_ow_ | 5.27 | |

| Henry's Law Constant | 1.03 x 10⁻⁴ atm-cu m/mole |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including photodegradation, microbial degradation, volatilization, and sorption.

Degradation

This compound is subject to degradation in soil and water through both biotic and abiotic processes. The primary degradation pathways include photodegradation, aerobic biodegradation, and anaerobic biodegradation.

This compound is susceptible to photodegradation, particularly when present on the soil surface or in clear, shallow waters. Under artificial sunlight, the half-life (DT50) of this compound in a sterile aqueous buffer (pH 7) at 25°C is estimated to be 7 hours. In natural water, photodegradation is even more rapid, with an estimated DT50 of 1.1 hours, likely due to the presence of photosensitizing compounds. On soil surfaces, the photolytic half-life has been reported to be 41 days.

The major photolysis products are formed through oxidative dealkylation of the N-propyl groups and reduction of a nitro group to form TR-6, and cyclization to form the benzimidazole derivative TR-15.

Microbial degradation is a significant pathway for the dissipation of this compound in soil and sediment. The rate of biodegradation is influenced by soil type, moisture, temperature, and the presence of microbial populations capable of metabolizing the herbicide.

-

Aerobic Degradation: Under aerobic conditions, this compound is moderately to highly persistent, with laboratory half-lives ranging from 81 to 356 days at 22°C. The degradation proceeds through a series of reactions including dealkylation, reduction of the nitro groups, and oxidation. Fungi are considered the major soil microorganisms responsible for the aerobic degradation of this compound.

-

Anaerobic Degradation: this compound degradation is generally faster under anaerobic conditions compared to aerobic conditions. Anaerobic half-lives in soil have been reported to be between 23 and 54 days. The primary anaerobic degradation pathway involves the reduction of the nitro groups, followed by dealkylation.

The following diagram illustrates the major degradation pathways of this compound under different environmental conditions.

Caption: Major degradation pathways of this compound.

Table 2: Degradation Half-lives (DT50) of this compound in Various Environmental Compartments

| Compartment | Condition | DT50 | Reference |

| Water (Sterile Buffer, pH 7) | Photodegradation (Artificial Sunlight, 25°C) | 7 hours | |

| Natural Water | Photodegradation | 1.1 hours | |

| Air | Photochemical Oxidative Degradation | 5.3 hours | |

| Soil (Sandy Loam) | Photodegradation (Light Exposed) | 41 days | |

| Soil (Sandy Loam) | Dark Control | 66 days | |

| Soil | Aerobic Laboratory (22°C) | 81 - 356 days | |

| Soil | Anaerobic Laboratory (22°C) | 23 - 54 days | |

| Water/Sediment System (Water Phase) | - | 1 - 2 days | |

| Water/Sediment System (Sediment Phase) | - | 7 - 15 days | |

| Soil (Field) | - | 3 - 18 weeks |

Transport